
2-(Dimethylamino)-N,N,N-trimethylanilinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-N,N,N-trimethylanilinium iodide is a quaternary ammonium compound derived from aniline It features a dimethylamino group and three methyl groups attached to the nitrogen atom of the aniline ring, with an iodide counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N,N,N-trimethylanilinium iodide typically involves the methylation of N,N-dimethylaniline. One common method is the reaction of N,N-dimethylaniline with iodomethane in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C6H5N(CH3)2+CH3I→C6H5N(CH3)3+I−
The reaction is usually carried out in an organic solvent such as benzene or toluene at room temperature. The product, this compound, is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production with considerations for safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-N,N,N-trimethylanilinium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the desired nucleophile.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include various quaternary ammonium salts.
Oxidation Reactions: Products include N-oxide derivatives.
Reduction Reactions: Products include secondary amines and tertiary amines.
Applications De Recherche Scientifique
2-(Dimethylamino)-N,N,N-trimethylanilinium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-N,N,N-trimethylanilinium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylaniline: A precursor to 2-(Dimethylamino)-N,N,N-trimethylanilinium iodide.
Tetramethylammonium iodide: Another quaternary ammonium compound with similar properties.
Trimethylphenylammonium iodide: Similar structure but with different substituents on the aromatic ring.
Uniqueness
This compound is unique due to its specific combination of a dimethylamino group and three methyl groups on the nitrogen atom, which imparts distinct chemical and physical properties. Its ability to act as a phase transfer catalyst and disrupt biological membranes sets it apart from other similar compounds.
Propriétés
Numéro CAS |
2427-09-0 |
|---|---|
Formule moléculaire |
C11H19IN2 |
Poids moléculaire |
306.19 g/mol |
Nom IUPAC |
[2-(dimethylamino)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C11H19N2.HI/c1-12(2)10-8-6-7-9-11(10)13(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 |
Clé InChI |
PGLJQIGWMGBYRA-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC=CC=C1[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


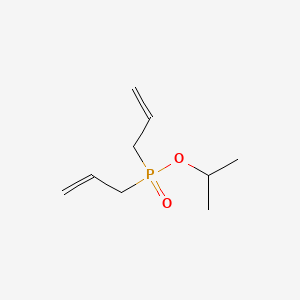
![3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B14747507.png)
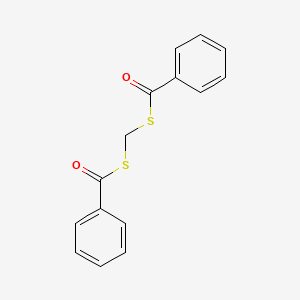
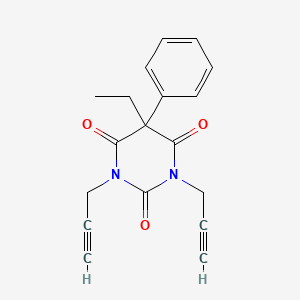
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
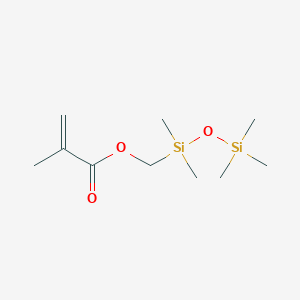
![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)
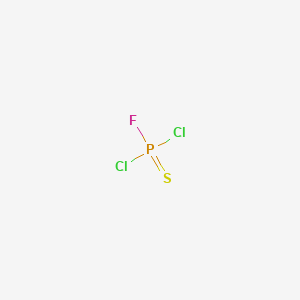
![2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-7-one](/img/structure/B14747537.png)
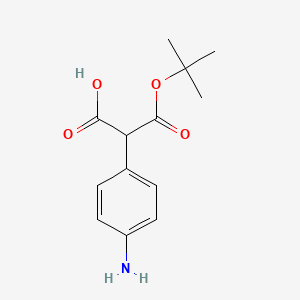
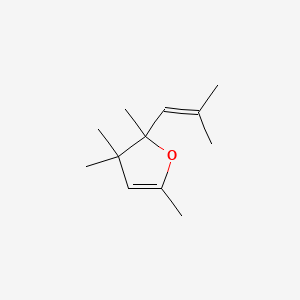
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,1](/img/structure/B14747564.png)


